molecular formula C30H46O3P+ B3178398 Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide CAS No. 535925-40-7

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide

Cat. No.: B3178398
CAS No.: 535925-40-7
M. Wt: 485.7 g/mol
InChI Key: LYEAXXYVUWFZST-UHFFFAOYSA-N
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Description

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide is a chemical compound with the molecular formula C30H47O2P. It is known for its use as a ligand in various catalytic reactions, particularly in the field of organic synthesis. The compound is characterized by its bulky tert-butyl groups and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenyl lithium with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an alcohol to yield the desired phosphine oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.

Scientific Research Applications

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide involves its role as a ligand in catalytic reactions. The bulky tert-butyl groups and methoxy substituents provide steric hindrance and electronic effects that enhance the reactivity and selectivity of the catalyst. The compound interacts with metal centers in catalysts, facilitating various organic transformations.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,5-dimethylphenyl)phosphine
  • Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
  • Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
  • Tris(4-methoxyphenyl)phosphine

Uniqueness

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide is unique due to its bulky tert-butyl groups and methoxy substituents, which provide distinct steric and electronic properties. These features make it particularly effective as a ligand in catalytic reactions, offering enhanced reactivity and selectivity compared to similar compounds.

Properties

IUPAC Name

bis(3,5-ditert-butyl-4-methoxyphenyl)-oxophosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3P/c1-27(2,3)21-15-19(16-22(25(21)32-13)28(4,5)6)34(31)20-17-23(29(7,8)9)26(33-14)24(18-20)30(10,11)12/h15-18H,1-14H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEAXXYVUWFZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[P+](=O)C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463956
Record name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535925-40-7
Record name Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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